molecular formula C17H19N5O2S B2794753 5-[4-(1,1-Dioxothiomorpholin-4-ylmethyl)-phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine CAS No. 1257705-09-1

5-[4-(1,1-Dioxothiomorpholin-4-ylmethyl)-phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine

カタログ番号: B2794753
CAS番号: 1257705-09-1
分子量: 357.4 g/mol
InChIキー: BYWJAVQGRJEEHH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

GS-829845は、ヤヌスキナーゼ1(JAK1)阻害剤であるフィルゴチニブの主要な活性代謝物です。フィルゴチニブは主に、関節リウマチや潰瘍性大腸炎の治療に使用されます。 GS-829845は、フィルゴチニブと同様のJAK1選択性プロファイルを保持していますが、その効力はフィルゴチニブの約10分の1です .

化学反応の分析

反応の種類: GS-829845は、酸化、還元、置換反応など、さまざまな化学反応を起こします。これらの反応は、その代謝変換と薬理活性に不可欠です。

一般的な試薬と条件: GS-829845の合成と反応に使用される一般的な試薬には、フィルゴチニブからの代謝変換を促進するカルボキシルエステラーゼ酵素が含まれます . 反応条件は、変換が人体内で起こるため、通常、生理的pHと温度で行われます。

生成される主要な生成物: フィルゴチニブの代謝変換から生成される主要な生成物は、GS-829845です。 この代謝物は、母体化合物の薬理活性を保持しますが、効力は低下し、全身曝露量が増加しています .

科学的研究の応用

Basic Information

  • Molecular Formula : C17H19N5O2S
  • Molecular Weight : 357.43 g/mol
  • Density : 1.48 g/cm³ (predicted)
  • Color : White to off-white solid
  • pKa : 5.03 (predicted)

Anticancer Activity

Recent studies indicate that compounds similar to 5-[4-(1,1-Dioxothiomorpholin-4-ylmethyl)-phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine exhibit anticancer properties by targeting specific kinases involved in tumor growth. For instance, research has shown that such compounds can inhibit c-KIT kinase activity, which is crucial in gastrointestinal stromal tumors (GISTs) and other malignancies characterized by c-KIT mutations .

Anti-inflammatory Properties

In addition to anticancer effects, there is emerging evidence suggesting that this compound may also possess anti-inflammatory properties. A study demonstrated that related triazole derivatives reduced disease activity in models of inflammatory bowel disease by decreasing neutrophil infiltration and inflammatory markers . This dual action makes it a candidate for treating conditions where inflammation and cancer coexist.

Study on GIST Treatment

A notable case study involved the evaluation of a related compound's efficacy against GISTs. The study highlighted the compound's ability to overcome resistance associated with c-KIT mutations, providing a promising avenue for therapeutic intervention in patients who have developed resistance to standard therapies .

Investigation of Structure–Activity Relationship (SAR)

Another significant investigation focused on the structure–activity relationship of triazole derivatives. This research identified key modifications that enhance the potency and selectivity of these compounds against specific cancer targets. The findings suggest that small changes in the molecular structure can lead to substantial improvements in biological activity .

Table of Synthetic Routes

StepReaction TypeKey ReagentsOutcome
1Cyclization[1,2,4]Triazole derivativesFormation of triazole ring
2SubstitutionThiomorpholine derivativesIntroduction of thiomorpholine
3CouplingCoupling agentsFinal product formation

作用機序

GS-829845は、ヤヌスキナーゼ1(JAK1)を選択的に阻害することで作用を発揮します。 この阻害は、ヤヌスキナーゼ-シグナル伝達および転写活性化因子(STAT)経路内のプロ炎症性サイトカインのサブセットを調節し、ヤヌスキナーゼ2またはヤヌスキナーゼ3によって阻害されるものとは異なります . ヤヌスキナーゼ1の阻害は、シグナル伝達および転写活性化因子タンパク質のリン酸化と活性化を防ぎ、炎症と免疫応答を抑制します .

6. 類似の化合物との比較

GS-829845は、フィルゴチニブ、バリシチニブ、トファシチニブ、ウパダシチニブなどの他のヤヌスキナーゼ阻害剤と似ています。GS-829845は、これらの化合物とは異なる独自の特性を持っています。

生物活性

5-[4-(1,1-Dioxothiomorpholin-4-ylmethyl)-phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine (CAS No. 1257705-09-1) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C17H19N5O2S
  • Molecular Weight : 357.43 g/mol
  • Density : 1.48 g/cm³ (predicted)
  • Form : Solid, white to off-white color

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The triazolo-pyridine scaffold is known for its ability to act as a bioisostere for purines and carboxylic acids, which allows it to engage in multiple biological interactions.

Biological Activity Overview

Research indicates that compounds containing the triazolo[1,5-a]pyridine framework exhibit a range of biological activities, including:

  • Antiviral Activity : Studies have shown that related triazolo derivatives can inhibit viral polymerases and disrupt protein-protein interactions essential for viral replication. For instance, derivatives have demonstrated effective inhibition of the PA-PB1 interaction in influenza viruses with IC50 values in the low micromolar range .
  • Anticancer Properties : The compound's structure suggests potential activity against various cancer cell lines through mechanisms such as cell cycle arrest and apoptosis induction. The metal-chelating properties of the triazolo ring have also been explored for developing anti-cancer agents .

Case Studies and Research Findings

Several studies have investigated the biological activity of triazolo derivatives similar to this compound:

StudyFindings
Study 1 : Antiviral Activity Demonstrated that triazolo derivatives can inhibit the PA-PB1 interaction in influenza viruses with IC50 values ranging from 12 μM to 28 μM.
Study 2 : Anticancer Activity Reported that modifications on the triazolo scaffold lead to compounds with enhanced anticancer activity against various cell lines.
Study 3 : Structure-Activity Relationship (SAR) Identified key structural features that enhance potency against CDK enzymes, indicating potential applications in cancer therapy.

特性

IUPAC Name

5-[4-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2S/c18-17-19-16-3-1-2-15(22(16)20-17)14-6-4-13(5-7-14)12-21-8-10-25(23,24)11-9-21/h1-7H,8-12H2,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYWJAVQGRJEEHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1CC2=CC=C(C=C2)C3=CC=CC4=NC(=NN43)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257705-09-1
Record name GS-829845
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XHF94L8HXD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

5-{-4-[(1,1-dioxidothiomorpholin-4-yl)methyl]phenyl}[1,2,4]triazolo[1,5-a]pyridin-2-amine was prepared from 5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine and 4-[(4-boronophenyl)methyl]-thiomorpholine 1,1-dioxide in a manner analogous to Step 2c. The reaction product was taken on to the next step.

Synthesis routes and methods II

Procedure details

4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-thiomorpholine-1,1-dioxide (1.1 eq.) was added to a solution of 5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine (4:1). K2CO3 (2 eq.) and PdCl2dppf (0.03 eq.) were added to the solution. The resulting mixture was then heated in an oil bath at 90° C. for 16 h under N2. Water was added and the solution was extracted with ethyl acetate. The organic layers were dried over anhydrous MgSO4 and evaporated in vacuo. The final compound was obtained after purification by flash chromatography.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
PdCl2dppf
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

A suspension of (4-bromomethylphenyl)boronic acid (2.00 g, 9.31 mmol), thiomorpholine 1,1-dioxide (1.50 g, 11.1 mmol) and potassium carbonate (2.60 g, 18.8 mmol) in acetone (25 mL, 340 mmol) was heated at 40° C. for 18 hours then cooled to room temperature. The volatiles were evaporated and the residue was suspended in saturated aqueous ammonium chloride (100 mL). The aqueous was decanted from the waxy solid and the solid was dissolved in methanol (50 mL), filtered to remove insoluble salts and evaporated. 4-[(4-boronophenyl)methyl]-thiomorpholine 1,1-dioxide was isolated as a tan foam. The crude material was used without further purification. 70b) 5-{4-[(1,1-dioxidothiomorpholin-4-yl)methyl]phenyl}[1,2,4]triazolo[1,5-a]pyridin-2-amine was prepared from 5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine and 4-[(4-boronophenyl)methyl]-thiomorpholine 1,1-dioxide in a manner analogous to Step 2c. The reaction product was taken on to the next step. 70c) 5-{4-[(1,1-dioxidothiomorpholin-4-yl)methyl]phenyl}-N-[4-(4-methylpiperazin-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyridin-2-amine was prepared from 5-{4-[(1,1-dioxidothiomorpholin-4-yl)methyl]phenyl}[1,2,4]triazolo[1,5-a]pyridin-2-amine (75.0 mg, 0.210 mmol) and 1-(4-bromo-phenyl)-4-methyl-piperazine (65.0 mg, 0.255 mmol) with 2,2′-bis-dicyclohexylphosphanyl-biphenyl (22.0 mg, 0.0402 mmol) as the ligand in a manner analogous to Step 2d. The title compound was isolated as a yellow foam (0.045 g, 40%). 1H NMR (400 MHz, CDCl3, δ, ppm): 8.00 (d, J=7.0 Hz, 2H), 7.52-7.43 (m, 6H), 6.98-6.91 (m, 3H), 6.67 (s, 1H), 3.76 (s, 2H), 3.18-3.03 (m, 12H), 2.62-2.56 (m, 4H), 2.36 (s, 3H). MS=532 (MH)+.
[Compound]
Name
70c
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
65 mg
Type
reactant
Reaction Step One
Name
Yield
40%

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。